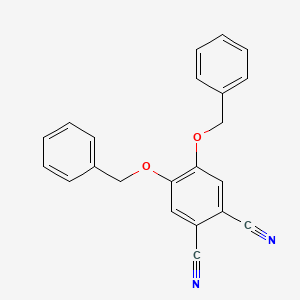

4,5-Bis(benzyloxy)phthalonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5-bis(phenylmethoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXPEJISVXRJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)C#N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445223 | |

| Record name | 4,5-BIS(BENZYLOXY)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206995-45-1 | |

| Record name | 4,5-BIS(BENZYLOXY)PHTHALONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Copolymerization and Resin Formation

Beyond the synthesis of discrete macrocycles, phthalonitrile-based monomers, including those structurally related to 4,5-bis(benzyloxy)phthalonitrile, are instrumental in the development of high-performance polymers and resins.

Phthalonitrile (B49051) monomers can undergo thermal polymerization to form highly crosslinked, thermosetting resins. researchgate.netelsevierpure.com These resins are known for their exceptional thermal and thermo-oxidative stability, making them suitable for applications in aerospace and microelectronics. digitallibrarynasampe.orgrsc.org The curing process often involves heating the monomer, sometimes in the presence of a catalyst or a curing agent, to initiate polymerization. elsevierpure.comscilit.com For instance, 4,4'-bis(3,4-dicyanophenoxy)biphenyl, a bisphthalonitrile, forms a highly crosslinked polytriazine when heated with aromatic amines or amidine salts. scilit.com

Furthermore, phthalonitrile derivatives can be copolymerized with other monomers to tailor the properties of the resulting polymer. For example, 4-((4-vinylbenzyl)oxy)phthalonitrile has been copolymerized with styrene (B11656) and methyl methacrylate (B99206) using atom transfer radical polymerization (ATRP). researchgate.net This approach allows for the creation of linear copolymers with pendant phthalonitrile groups, which can then undergo intramolecular cyclization to form single-chain polymer complexes of phthalocyanines. researchgate.net This demonstrates the versatility of phthalonitrile compounds in creating complex polymeric architectures with integrated functional macrocycles.

Derivatization and Advanced Functionalization of 4,5 Bis Benzyloxy Phthalonitrile Scaffolds

Post-Synthetic Modification Strategies

Post-synthetic modification of phthalocyanines derived from 4,5-bis(benzyloxy)phthalonitrile primarily revolves around the cleavage of the peripheral benzyl (B1604629) ether bonds. This debenzylation unmasks reactive hydroxyl groups on the phthalocyanine (B1677752) periphery, which can then serve as versatile handles for introducing a wide array of new functional moieties. The choice of deprotection method is critical to ensure the integrity of the core macrocycle while achieving high yields.

Several methods have been established for the cleavage of benzyl ethers, each with specific advantages regarding reaction conditions and functional group tolerance. organic-chemistry.orgatlanchimpharma.com These strategies are directly applicable to octa-benzyloxy-substituted phthalocyanine scaffolds.

Key Debenzylation Methods:

Hydrogenolysis: This is a common and mild method involving catalytic hydrogenation. youtube.com The reaction typically uses a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. youtube.com It is highly selective for benzyl ethers and does not affect many other functional groups, making it a clean and efficient process. youtube.com The by-product, toluene, is volatile and easily removed. youtube.com

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are particularly effective, often allowing for debenzylation under mild conditions where other protecting groups, like silyl (B83357) ethers, remain intact. organic-chemistry.orgatlanchimpharma.com Other Lewis acids such as aluminum chloride (AlCl₃) have also been employed. atlanchimpharma.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. atlanchimpharma.com

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative debenzylation of certain benzyl ethers, particularly those with electron-donating groups like p-methoxybenzyl (PMB) ethers. While standard benzyl ethers are more robust, they can be cleaved under more forcing conditions or with a large excess of the oxidant. atlanchimpharma.com

The resulting octa-hydroxy phthalocyanine is a valuable intermediate, ready for further derivatization through esterification, etherification, or other reactions targeting hydroxyl groups, thereby enabling the attachment of polymers, biomolecules, or nanoparticles.

Table 1: Comparison of Benzyl Ether Cleavage Methods for Post-Synthetic Modification

| Method | Reagents | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Room temperature to moderate heat, atmospheric or higher pressure | Mild, high yield, clean by-products (toluene) youtube.comyoutube.com | Catalyst can be pyrophoric; may reduce other functional groups (e.g., alkynes, nitro groups) atlanchimpharma.com |

| Lewis Acid Cleavage | BCl₃·SMe₂, BBr₃, AlCl₃ | Low temperatures (e.g., -78 °C to room temp) in an inert solvent (e.g., DCM) atlanchimpharma.com | Fast, effective for sterically hindered ethers, can be highly selective organic-chemistry.org | Reagents are corrosive and moisture-sensitive; requires stoichiometric amounts |

| Oxidative Cleavage | DDQ | Inert solvent (e.g., DCM/H₂O) atlanchimpharma.com | Selective for certain types of benzyl ethers (e.g., PMB); avoids reducing conditions | May not be efficient for unsubstituted benzyl groups; potential for side reactions on the Pc core atlanchimpharma.com |

Introduction of Diverse Peripheral Substituents

The introduction of a wide range of chemical functionalities onto the phthalocyanine periphery is crucial for tailoring its properties. Using this compound as a starting scaffold, diverse substituents can be incorporated through two primary strategies: pre-functionalization of the precursor or post-synthetic modification of the macrocycle.

Precursor Functionalization for Symmetric Architectures: Symmetrically substituted phthalocyanines are typically synthesized via the cyclotetramerization of a single, appropriately functionalized phthalonitrile (B49051) precursor. researchgate.net For instance, derivatives of 4,5-disubstituted phthalonitriles can be prepared where the benzyloxy groups are replaced with other functionalities to impart specific properties from the outset. Examples include long alkyl chains for enhanced solubility in nonpolar solvents or electroactive groups to modify the electronic characteristics of the final phthalocyanine.

Mixed Cyclotetramerization for Asymmetric Architectures: To create asymmetrically substituted phthalocyanines (e.g., A₃B type), a mixed cyclotetramerization reaction is performed with two different phthalonitrile precursors. nih.gov In this approach, this compound can be co-cyclotetramerized with another phthalonitrile bearing the desired functional group (a process detailed further in section 3.3). researchgate.net

Post-Synthetic Functionalization: As discussed in the previous section, the debenzylation of an octa(benzyloxy)phthalocyanine yields an octa-hydroxy derivative. These eight hydroxyl groups serve as reactive sites for introducing new substituents. For example, they can be reacted with acyl chlorides to form esters or with alkyl halides to form new ethers, allowing for the attachment of a vast array of functional groups after the stable phthalocyanine core has been formed. This method is particularly powerful for attaching sensitive or complex moieties that might not withstand the conditions of phthalocyanine synthesis. bibliomed.org

Table 2: Examples of Phthalonitrile Precursors for Introducing Peripheral Diversity

| Phthalonitrile Precursor | Substituent Type | Resulting Pc Property | Reference |

|---|---|---|---|

| 4,5-Bis(hexylthio)phthalonitrile | Alkylthio | High solubility in organic solvents, facilitates purification. | nih.gov |

| 4-(Benzo[d]thiazol-2-ylthio)phthalonitrile | Heterocyclic thioether | Modified electronic properties, potential for metal coordination. | researchgate.net |

| 4,5-Bis(4-propionylphenoxy)phthalonitrile | Ketone functionality | Provides sites for further reactions (e.g., Schiff base formation). | researchgate.net |

| Phthalonitrile with chalcone (B49325) moieties | Chalcone | Potential antimicrobial or photodynamic activity. | researchgate.net |

Regioselective Functionalization Approaches for Asymmetric Macrocycles

The synthesis of asymmetrically substituted phthalocyanines, particularly those of the A₃B type, is a significant challenge in phthalocyanine chemistry. The statistical condensation of two different phthalonitrile precursors is the most common approach. nih.gov In this method, this compound (precursor A) is reacted with a second, differently substituted phthalonitrile (precursor B) in a 3:1 molar ratio.

This reaction yields a statistical mixture of up to six different phthalocyanine products (A₄, A₃B, A₂B₂ cis, A₂B₂ trans, AB₃, and B₄). The desired A₃B product must then be isolated from this complex mixture, typically using column chromatography. The presence of the bulky and solubilizing benzyloxy groups on three of the isoindole units of the A₃B macrocycle is highly advantageous, as it significantly improves the solubility of the products and facilitates their chromatographic separation. nih.gov

While this method is not strictly regioselective during the synthesis, the ability to successfully isolate the desired regioisomer makes it a viable and widely used strategy for accessing asymmetric phthalocyanines. The isolated A₃B phthalocyanine possesses a unique combination of properties derived from its distinct peripheral groups, enabling the creation of molecules with, for example, a single reactive site for conjugation to surfaces or biomolecules. nih.gov

Rational Design of Precursors for Multi-Functional Molecular Architectures

The use of this compound is a prime example of the rational design of a precursor for creating complex, multi-functional molecular systems. The design incorporates features that address several key challenges in phthalocyanine synthesis and functionalization.

Design Rationale:

Solubility Enhancement: The eight peripheral benzyloxy groups impart excellent solubility to the resulting phthalocyanine in common organic solvents. This is crucial for homogeneous reaction conditions during synthesis and for subsequent purification, characterization, and processing.

Latent Reactivity: The benzyl group serves as a robust protecting group for the hydroxyl functionality. youtube.com It is stable to the high temperatures and basic conditions often required for cyclotetramerization. fudutsinma.edu.ng This "latent reactivity" means the hydroxyl groups are masked and can be revealed in a controlled manner via post-synthetic debenzylation when further functionalization is desired. organic-chemistry.orgatlanchimpharma.com

Architectural Control: As a 4,5-disubstituted phthalonitrile, it ensures the formation of a single regioisomer when used as the sole precursor, avoiding the complex isomeric mixtures that arise from 3- or 4-monosubstituted phthalonitriles. nih.gov This structural precision is essential for creating well-defined molecular architectures.

By using this compound, either alone or in combination with other specialized phthalonitriles, researchers can construct sophisticated architectures. For example, a core phthalocyanine can be designed for its intrinsic electronic or photophysical properties, while the deprotected peripheral hydroxyl groups can be used to anchor the molecule to a solid support, link it to a polymer chain, or conjugate it to a biologically active molecule. This design strategy provides a modular and powerful platform for developing advanced materials, such as those used in phthalonitrile-based resins, where precursor design dictates the properties of the final cured polymer network. researchgate.net

Role of 4,5 Bis Benzyloxy Phthalonitrile in Macrocyclic and Polymeric Synthesis

Copolymerization and Resin Formation

Incorporation into Phthalonitrile-Based Resin Systems

Phthalonitrile (B49051) resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, excellent mechanical properties, and inherent flame resistance. The fundamental building block for these resins is a phthalonitrile monomer, which undergoes a complex, thermally induced polymerization process to form a densely cross-linked network. This network typically consists of phthalocyanine (B1677752) and poly-isoindolenine structures.

The incorporation of 4,5-Bis(benzyloxy)phthalonitrile into such a resin system involves the thermal curing of the monomer. The benzyloxy groups attached to the phthalonitrile core are a defining feature. While specific studies detailing the polymerization of this compound into a resin are not extensively available, the general principles of phthalonitrile chemistry suggest that the nitrile groups would be the primary reactive sites for polymerization.

The general process for creating phthalonitrile resins involves heating the monomer, often in the presence of a curing agent, to initiate the cyclotetramerization of the nitrile groups. This process leads to the formation of a robust, three-dimensional polymer network. Advanced phthalonitrile resin systems are often developed to improve processability, for instance, by using low-melting-point monomers suitable for techniques like resin transfer molding (RTM) and vacuum infusion. researchgate.net

Polymerization Kinetics and Curing Process Acceleration

The polymerization of phthalonitrile monomers is a complex process that can be influenced by several factors, including temperature, the presence of catalysts or curing agents, and the specific chemical structure of the monomer. The curing process typically involves an autocatalytic mechanism. google.com

For phthalonitrile resins, the curing kinetics are often studied using techniques like Differential Scanning Calorimetry (DSC). google.com The introduction of specific functional groups to the phthalonitrile backbone can influence the curing process. For example, amine-containing compounds can act as curing agents, promoting the crosslinking reactions. google.commdpi.com Studies on various phthalonitrile systems show that the curing reaction can be facilitated and the curing temperature lowered by the addition of suitable co-reactants or catalysts. mdpi.comrsc.org For instance, the introduction of 4-Aminophenoxy phthalonitrile (APPH) has been shown to facilitate the curing reaction of other bisphthalonitrile monomers. mdpi.comrsc.org

Table 1: General Curing Parameters for Phthalonitrile-Based Resins

| Parameter | Description | Typical Values |

| Curing Temperature | The temperature range at which polymerization and cross-linking occur. | 250-400 °C |

| Curing Agent | Additives used to initiate or accelerate the curing process. | Aromatic amines, metallic salts |

| Post-Curing | Additional heat treatment to complete the polymerization and enhance properties. | Temperatures often exceed the initial curing temperature. |

| Resulting Structures | The chemical structures formed during curing. | Phthalocyanine, Triazine, Isoindoline |

This table presents typical values for phthalonitrile resins in general, as specific data for this compound resin systems is not available.

Exploration of Phthalonitrile Resin Blends and Composites

To enhance processability and tailor specific properties, phthalonitrile monomers are often blended with other thermosetting resins, such as epoxy or benzoxazine (B1645224) resins. google.commdpi.com Blending can lower the high melt viscosity and processing temperatures typically associated with phthalonitrile resins, making them more suitable for manufacturing composite materials. mdpi.com

The addition of a second resin component can create a co-curing network with modified properties. For example, blending phthalonitriles with benzoxazine resins can result in a networked polymer with high thermal degradation resistance and a glass transition temperature that approaches that of a pure phthalonitrile polymer, while offering improved processing characteristics. mdpi.com Similarly, blending with epoxy resins has been explored to create materials with a balance of properties. google.com

Phthalonitrile resins are also used as a matrix for high-performance composites, often reinforced with fibers like carbon or glass. These composites are valued for their ability to maintain mechanical properties at elevated temperatures. researchgate.net The development of solvent-free prepregs and out-of-autoclave manufacturing techniques are areas of active research to make the production of these composites more efficient and cost-effective. researchgate.net

While the direct use of this compound in commercially available resin blends and composites is not documented, its structural similarity to other bis-phthalonitrile monomers suggests its potential as a component in such advanced materials, provided that its curing behavior and compatibility with other resins are favorable.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the 4,5-Bis(benzyloxy)phthalonitrile molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. A sharp and intense band is typically observed around 2230 cm⁻¹ , which is a hallmark of the C≡N stretching vibration of the nitrile groups. This particular absorption is crucial for confirming the presence of the phthalonitrile (B49051) moiety.

The presence of the benzyloxy substituents gives rise to a series of characteristic absorptions. The aromatic C-H stretching vibrations of the benzene (B151609) rings are observed in the region of 3100-3000 cm⁻¹ . The C-O-C stretching vibrations of the ether linkage are typically found in the range of 1250-1000 cm⁻¹ . Additionally, the C=C stretching vibrations within the aromatic rings appear as a set of bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings also provide further structural confirmation with signals in the fingerprint region.

For comparative purposes, the FT-IR spectrum of a related compound, 4-(benzyloxy)benzaldehyde, shows a strong C=O stretching vibration for the aldehyde group at approximately 1670 cm⁻¹ and a C-O stretching vibration at around 1105 cm⁻¹, highlighting the diagnostic power of FT-IR in distinguishing functional groups rsc.org. In the context of phthalonitrile-based materials, the disappearance of the nitrile peak around 2230 cm⁻¹ is a key indicator of successful cyclotetramerization to form phthalocyanines fudutsinma.edu.ng.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Nitrile (C≡N) Stretch | ~2230 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1050 | Strong |

| Aromatic C-H Bend | 900-675 | Medium to Strong |

Raman Spectroscopy Investigations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. While no specific Raman spectrum for this compound is readily available in the reviewed literature, the technique is valuable for studying the curing of related resin systems and can provide insights into the vibrational modes of the molecule. For instance, in situ Raman spectroscopy has been used to monitor the conversion of alkene groups during the polymerization of bis-methacrylate–styrene (B11656) resins researchgate.net. The symmetric nature of certain vibrations in molecules can make them more active in Raman than in IR spectroscopy. For this compound, the symmetric stretching of the benzene rings and the nitrile groups would be expected to produce strong Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. Through the analysis of the chemical shifts, coupling constants, and integration of signals, a detailed map of the proton and carbon framework can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments.

The spectrum is expected to show distinct signals for the aromatic protons on the phthalonitrile core and the benzyloxy groups. The two protons on the phthalonitrile ring (H-3 and H-6) are chemically equivalent and would appear as a singlet due to the symmetry of the molecule. The protons of the two benzyloxy groups would give rise to signals corresponding to the methylene (B1212753) protons (-CH₂-) and the protons on the phenyl rings. The methylene protons would appear as a singlet, and its integration would correspond to four protons. The protons on the terminal phenyl rings would exhibit a more complex splitting pattern, typically appearing as multiplets in the aromatic region of the spectrum.

For a closely related compound, 4,5-Bis(4-methoxyphenoxy)phthalonitrile , the ¹H NMR spectrum in CDCl₃ shows a singlet at 7.95 ppm for the two protons on the phthalonitrile ring, a doublet at 7.36 ppm and a multiplet at 6.92 ppm for the protons of the phenoxy groups, and a singlet at 3.90 ppm for the six protons of the two methoxy groups rsc.orgnih.gov. This data can be used to estimate the expected chemical shifts for this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phthalonitrile (H-3, H-6) | ~7.5-8.0 | Singlet | 2H |

| Benzyl (B1604629) (-CH₂-) | ~5.0-5.5 | Singlet | 4H |

| Benzyl Phenyl (aromatic) | ~7.2-7.5 | Multiplet | 10H |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

In the ¹³C NMR spectrum of this compound, one would expect to see signals for the quaternary carbons of the phthalonitrile ring, including those bonded to the nitrile groups and the benzyloxy groups. The nitrile carbons themselves would appear at a characteristic downfield chemical shift. The carbon atoms of the methylene groups in the benzyloxy substituents would also have a distinct signal. The various aromatic carbons from both the phthalonitrile core and the benzyl groups will appear in the aromatic region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | ~115-120 |

| Phthalonitrile (C-1, C-2) | ~110-120 |

| Phthalonitrile (C-4, C-5) | ~150-160 |

| Phthalonitrile (C-3, C-6) | ~110-120 |

| Benzyl (-CH₂-) | ~70-80 |

| Benzyl Phenyl (aromatic) | ~125-140 |

Fluorine (¹⁹F) NMR Analysis for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a highly sensitive technique used to characterize fluorine-containing compounds. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for distinguishing between different fluorine environments within a molecule.

The synthesis and characterization of fluorinated derivatives of phthalonitriles have been reported, demonstrating the utility of ¹⁹F NMR in their structural elucidation. For instance, the reaction of 4-(2′,3′,4′,5′,6′-pentafluorobenzyloxy)phthalonitrile with octafluoropentanol leads to the formation of 4-[2′,3′,5′,6′-tetrafluoro-4′-(octafluoropentoxy) benzyloxy]-phthalonitrile. The characterization of these compounds heavily relies on ¹⁹F NMR spectroscopy to confirm the substitution pattern on the fluorinated aromatic ring.

In a study on fluorinated phthalonitriles, the synthesized compounds were characterized by various spectral methods, including ¹⁹F NMR core.ac.uk. The ¹⁹F NMR spectra of these derivatives would show distinct signals for each non-equivalent fluorine atom, with chemical shifts and coupling constants providing valuable information about their electronic environment and spatial relationships with other atoms. For example, in a simple fluorinated aromatic compound like 4-fluorobenzaldehyde, the fluorine atom gives a signal at -102.4 ppm in CDCl₃ rsc.org. The complexity of the ¹⁹F NMR spectrum increases with the number of fluorine atoms and their different chemical environments, allowing for detailed structural analysis of polyfluorinated derivatives of this compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical characteristics of this compound and its subsequent macromolecular derivatives, such as phthalocyanines, are primarily investigated using electronic absorption and emission spectroscopy. These techniques provide critical insights into the electronic transitions and photophysical behaviors of the molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to characterize phthalonitrile derivatives and the resulting phthalocyanine (B1677752) complexes. While the precursor this compound exhibits characteristic absorptions in the UV region due to π→π* transitions within its aromatic and nitrile functionalities, the most significant application of UV-Vis spectroscopy in this context is the characterization of the phthalocyanines formed from it.

Upon cyclotetramerization of the phthalonitrile precursor to form metallophthalocyanines (M-Pcs), the resulting macrocycle displays a distinct and intense electronic absorption spectrum. The spectrum is typically dominated by two main features:

The Q-band: This is a strong absorption in the visible region, usually between 600 and 700 nm, which is responsible for the characteristic blue-green color of phthalocyanines. This band arises from the π→π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalocyanine's 18 π-electron system. scispace.com

The B-band (or Soret band): This is another intense absorption found in the near-UV region, typically around 300-400 nm, which corresponds to deeper π→π* transitions.

The position and intensity of these bands can be influenced by the central metal atom, peripheral substituents like the benzyloxy groups, and the solvent used for the measurement. For instance, the UV-Vis spectra of phthalocyanines derived from similarly substituted phthalonitriles show characteristic Q-band absorptions around 683 nm and B-bands around 355 nm in chloroform. scispace.com

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy is a valuable tool for studying the emission properties of molecules after they absorb light. While the this compound precursor itself is not typically characterized by strong fluorescence, the phthalocyanine complexes derived from it often exhibit significant fluorescent behavior, particularly zinc phthalocyanines (ZnPcs). nih.gov

Key parameters obtained from these investigations include:

Emission Wavelength: The wavelength at which the molecule emits light after excitation. For ZnPcs, this is typically observed as a sharp peak slightly red-shifted from the Q-band absorption maximum.

Stokes Shift: The difference in wavelength or frequency between the absorption maximum and the emission maximum. A small Stokes shift, often around 7-8 nm for phthalocyanines, indicates that the molecular geometry does not change significantly between the ground and excited states. nih.gov

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The ΦF value is highly dependent on the molecular structure and its environment. For unsymmetrically substituted zinc phthalocyanines, fluorescence quantum yields have been reported in the range of 0.05 to 0.16. researchgate.net For other substituted ZnPcs in solvents like DMF, ΦF values can be around 0.28.

These fluorescence properties are critical for applications such as fluorescent probes and photosensitizers in photodynamic therapy. nih.gov

Spectroelectrochemical Characterization of Redox States

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes that occur in a molecule as its oxidation state is changed. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of phthalocyanines derived from this compound.

CV measurements provide information on the potentials at which the molecule can be oxidized or reduced. Phthalocyanines can undergo several redox processes, which can be either metal-centered or macrocycle-centered.

Oxidation: Typically involves the removal of electrons from the π-system of the phthalocyanine ring.

Reduction: Involves the addition of electrons to the π-system.

These redox processes are often reversible. For example, studies on peripherally substituted phthalocyanines in tetrahydrofuran (THF) show distinct, reversible oxidation and reduction waves. nih.gov The potentials of these waves are sensitive to the substituents on the phthalocyanine ring; electron-donating groups like benzyloxy make the ring easier to oxidize (occur at less positive potentials), while electron-withdrawing groups make it more difficult. By monitoring the UV-Vis spectrum during an electrochemical experiment, it is possible to identify the absorption spectra of the resulting cationic ([Pc+]) or anionic ([Pc-]) species, providing a complete picture of the electronic structure in different redox states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the definitive structural confirmation of this compound and its derivatives. It provides precise information about the molecular weight and elemental composition of a compound. "Soft" ionization techniques are particularly favored as they can ionize molecules with minimal fragmentation.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for analyzing a wide range of molecules by creating gas-phase ions from a solution with little to no fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high mass accuracy, ESI-TOF MS becomes a powerful tool for molecular formula determination.

This technique is used to confirm the successful synthesis of phthalocyanine macrocycles from their phthalonitrile precursors. The high-resolution data allows for the comparison of the experimentally measured mass with the calculated mass for the expected chemical formula, often with a mass accuracy in the parts-per-million (ppm) range. For example, an unsymmetrically substituted zinc phthalocyanine was successfully identified with this method, showing an experimental mass-to-charge ratio (m/z) that precisely matched the calculated value for its protonated molecular ion [M+H]+.

Table 1: Example of ESI-TOF Mass Spectrometry Data for a Zinc Phthalocyanine Derivative

| Compound Formula | Ion Type | Calculated m/z | Observed m/z |

|---|---|---|---|

| C46H36N8OZn | [M+H]+ | 781.2376 | 781.2390 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique particularly well-suited for large, non-volatile molecules like phthalocyanines. In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule while minimizing fragmentation. The TOF analyzer then measures the mass of the resulting ions.

MALDI-TOF MS is routinely used to confirm the molecular weight of both the phthalonitrile starting materials and the final phthalocyanine products. scispace.comresearchgate.net The resulting spectrum typically shows a prominent peak corresponding to the molecular ion ([M]+), confirming the successful cyclotetramerization and providing unequivocal proof of the compound's identity. scispace.com

Table 2: Representative MALDI-TOF Mass Spectrometry Data for Metallophthalocyanines (M-Pcs)

| Phthalocyanine Derivative | Ion Type | Observed m/z | Reference |

|---|---|---|---|

| Zinc Phthalocyanine from 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy)phthalonitrile | [M]+ | 1498 | scispace.com |

| Magnesium Phthalocyanine from 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy)phthalonitrile | [M]+ | 1459 | scispace.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zinc Phthalocyanine |

| Magnesium Phthalocyanine |

| Cobalt Phthalocyanine |

| 4-(5-methyl-2-(2-phenylpropan-2-yl)cyclohexyloxy)phthalonitrile |

| 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile |

| 4-nitrophthalonitrile |

| 3-nitrophthalonitrile |

| 4,5-dichlorophthalonitrile |

| 4,5-dihexylthiophthalonitrile |

X-ray Diffraction for Crystal and Molecular Structure Determination

X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For phthalonitrile derivatives, this analysis reveals key structural features. For instance, in the case of 4,5-Bis(4-methoxyphenoxy)phthalonitrile , the analysis provides precise unit cell dimensions and the crystal system it belongs to. The compound crystallizes in a monoclinic system. nih.gov Similarly, for 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile , the crystal system is determined to be triclinic. nih.gov

Key crystallographic data obtained for these derivatives are summarized below, illustrating the type of detailed information that would be sought for this compound.

| Compound Name | 4,5-Bis(4-methoxyphenoxy)phthalonitrile | 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile |

| Formula | C₂₂H₁₆N₂O₄ | C₃₆H₄₄N₂O₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 13.7614(2) | 10.9468(3) |

| b (Å) | 10.4926(1) | 11.0416(4) |

| c (Å) | 14.0701(2) | 15.3133(5) |

| α (°) | 90 | 99.719(1) |

| β (°) | 112.551(1) | 102.996(1) |

| γ (°) | 90 | 110.963(1) |

| Volume (ų) | 1876.28(4) | 1619.71(9) |

Data for 4,5-Bis(4-methoxyphenoxy)phthalonitrile sourced from nih.gov. Data for 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile sourced from nih.gov.

Furthermore, the analysis provides insight into the planarity of the molecular fragments and the dihedral angles between them. For 4,5-Bis(4-methoxyphenoxy)phthalonitrile , the dihedral angles between the central benzene ring and the methoxyphenoxy groups are 85.39(5)° and 64.19(5)°. nih.gov In 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile , the dihedral angles between the phthalonitrile ring and the two di-tert-butylbenzene rings are 68.134(8)° and 70.637(11)°. nih.govnih.gov

Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed examination of how molecules are arranged in the crystal lattice. This includes the identification of non-covalent interactions that govern the crystal packing.

In many phthalonitrile derivatives, intermolecular C-H···N and C-H···O hydrogen bonds, as well as van der Waals forces, are the primary interactions that stabilize the crystal structure. For example, the crystal packing of 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile is stabilized by intermolecular C-H···N interactions. nih.govnih.gov In contrast, the crystal packing of 4,5-Bis(4-methoxyphenoxy)phthalonitrile is stabilized solely by van der Waals interactions. nih.gov

Other interactions, such as π-π stacking, can also play a significant role in the crystal packing of related compounds. The study of these interactions is crucial for understanding the physical properties of the material, such as its melting point, solubility, and electronic properties. The elucidation of these packing motifs provides a complete picture of the solid-state structure of the compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations have emerged as a powerful tool for investigating the properties of molecules like 4,5-Bis(benzyloxy)phthalonitrile. These computational methods allow for the prediction of molecular structure, electronic behavior, and vibrational characteristics with a high degree of accuracy.

Geometric Optimization and Molecular Structure Prediction

Table 1: Selected Theoretical and Experimental Bond Lengths and Dihedral Angles for Related Phthalonitrile (B49051) Derivatives

| Parameter | 4,5-Bis(4-methoxyphenoxy)phthalonitrile (Experimental) nih.govresearchgate.net | 4-(benzyloxy)phthalonitrile (Experimental) researchgate.net |

|---|---|---|

| Average C≡N Bond Length | 1.141 (2) Å | 1.142 (2) Å, 1.139 (2) Å |

| Dihedral Angle (Central Ring to Side Ring 1) | 85.39 (5)° | 84.15 (8)° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Table 2: Frontier Molecular Orbital (FMO) Data for Related Phthalocyanine (B1677752) Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phthalocyanine Derivative researchgate.net | -4.767 | -0.979 | 3.788 |

Prediction and Correlation of Vibrational Frequencies

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. For a related molecule, 4-(4-tritylphenoxy)phthalonitrile, the vibrational bands in the range of 1593–1491 cm⁻¹ were attributed to vibrations within the phthalonitrile fragment. nih.gov Bands observed around 1250 cm⁻¹ are often assigned to C-O stretching vibrations. nih.gov The frequencies below 1000 cm⁻¹ are typically associated with bending vibrations of the core structure and substituents. nih.gov Scaling factors are often applied to the calculated harmonic frequencies to improve agreement with experimental fundamental frequencies. arxiv.orgresearchgate.net

Table 3: Assignment of Key Vibrational Frequencies for a Related Phthalonitrile Derivative

| Frequency Range (cm⁻¹) | Vibrational Assignment nih.gov |

|---|---|

| 1593–1491 | ν(C-C)PhN, δ(CCC)PhN, δ(CCH)PhN in the phthalonitrile fragment |

| 1282, 1250, 1213, 1176 | ν(C-O)PhN, ν(C-O)Ph stretching in combination with ν(C-C), δ(CCH) modes |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electron density, which is useful for understanding concepts like polarity and electronegativity. researchgate.net For phthalonitrile derivatives and their resulting phthalocyanines, the MEP surface can highlight the regions susceptible to chemical reactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic interactions within a molecule, such as hyperconjugative interactions and charge delocalization, which contribute to its stability. nih.gov This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the delocalization. nih.gov For similar molecular systems, NBO analysis has been used to understand the stability arising from intramolecular charge transfer. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility and different spatial arrangements a molecule can adopt. For molecules with rotatable bonds, like this compound, multiple conformers can exist. The potential energy surface (PES) can be mapped by systematically changing key dihedral angles to identify the most stable conformers and the energy barriers between them. rsc.org For instance, in the study of 4-(4-tritylphenoxy)phthalonitrile, four stable conformers were identified using DFT calculations, with the energy difference between them being relatively small. mdpi.com The barriers for interconversion between these conformers were found to be significant, suggesting that conformational transitions may be slow at room temperature. nih.gov This type of analysis is crucial for understanding how the molecule's shape influences its properties and interactions. rsc.org

Molecular Dynamics Simulations of Phthalonitrile Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For phthalonitrile derivatives, MD is particularly valuable for predicting the bulk properties of the polymers and resins that are formed from these monomers. These simulations allow researchers to model material behavior that can be difficult to attain or measure experimentally. nih.govnih.gov

MD studies on crosslinked phthalonitrile polymer systems have provided significant insights into their thermomechanical and dielectric properties. nih.gov In a typical approach, a realistic, atomistic model of the crosslinked polymer is constructed. The system is then simulated using a suitable force field to describe the interatomic potentials, allowing the investigation of various properties as a function of parameters like crosslink density. nih.gov

Key findings from MD simulations on phthalonitrile-based polymers include:

Thermal Stability: The coefficient of linear thermal expansion predicted by MD models shows good agreement with experimental results, confirming the high thermal stability of phthalonitrile polymeric systems. nih.gov

Mechanical Properties: Simulations demonstrate that the strength of the polymer material increases as the crosslink density increases. nih.gov

Dielectric Properties: The calculated dielectric constant from MD simulations indicates that phthalonitrile polymers are excellent insulating materials. These studies have also revealed an inverse relationship between the crosslink density and the dielectric constant. nih.govnih.gov

Curing Mechanisms: MD simulations have also been employed to understand the curing process of phthalonitrile resins. For instance, studies on carborane-catalyzed polymerization have used simulations to reveal how additives can effectively promote the curing reaction, leading to lower curing temperatures. mdpi.com

These computational studies affirm that phthalonitrile-based polymers are promising materials for applications in demanding environments, such as the aerospace industry, and they provide essential guidance for experimental work. nih.gov

| Parameter | Description | Typical Value/Method |

|---|---|---|

| System | The molecular model being simulated. | Crosslinked 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh)–1,3-bis(3-aminophenoxy)benzene (m-APB) polymer. nih.gov |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric). |

| Temperature | The simulated temperature of the system. | 300 K - 600 K. |

| Pressure | The simulated pressure of the system. | 1 atm. |

| Simulation Time | The total duration of the simulated physical time. | Several nanoseconds (ns). |

| Properties Calculated | The physical properties extracted from the simulation trajectory. | Density, Coefficient of Thermal Expansion (CTE), Young's Modulus, Dielectric Constant. nih.govnih.gov |

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic signatures of molecules like this compound. cyberleninka.runih.gov These theoretical calculations can accurately forecast vibrational (Infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra, providing a powerful complement to experimental characterization. nih.govnih.gov

The prediction of vibrational spectra via DFT involves several steps. First, the molecule's geometry is optimized to find its lowest energy conformation. Then, harmonic vibrational frequencies are calculated at this optimized geometry. cyberleninka.ru Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for these calculations. nih.govnih.gov The calculated frequencies can be compared directly with experimental IR or Raman spectra. A detailed analysis of the potential energy distribution (PED) is often performed to assign specific vibrational modes, such as C≡N stretches, C-O-C bends, or aromatic ring vibrations, to the calculated frequencies. cyberleninka.ru

Studies on substituted phthalonitriles, such as 4-(4-tritylphenoxy)phthalonitrile, have shown excellent agreement between DFT-calculated vibrational frequencies and those measured experimentally. nih.gov This confirms the reliability of DFT methods for identifying and characterizing different conformers and interpreting complex experimental spectra. nih.gov

The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. The choice of the DFT functional is critical for accuracy, with functionals like CAM-B3LYP, M06, and B2PLYP often providing reliable predictions for organic molecules. chemrxiv.org

| Experimental Frequency (νexp) | Calculated Frequency (ωtheor) | Assignment (Potential Energy Distribution) |

|---|---|---|

| 2230 | 2232 | ν(C≡N) stretch |

| 1595 | 1598 | ν(C=C) aromatic ring stretch |

| 1490 | 1494 | ν(C=C) aromatic ring stretch |

| 1253 | 1255 | ν(Caryl-O) stretch |

| 1178 | 1180 | β(C-H) in-plane bend |

| 835 | 838 | γ(C-H) out-of-plane bend |

Theoretical Insights into Reaction Mechanisms and Energetics

Theoretical chemistry offers profound insights into the mechanisms and energy landscapes of chemical reactions involving phthalonitriles. The synthesis of high-performance polymers from phthalonitrile monomers often requires high temperatures and proceeds at slow rates. mdpi.com Computational studies using methods like DFT can elucidate the reaction pathways, identify intermediates and transition states, and calculate activation energies, thereby helping to optimize reaction conditions.

A key reaction for phthalonitriles is their cyclotetramerization to form the highly stable phthalocyanine macrocycle. Theoretical studies can model this complex, multi-step process to understand how factors like metal templates, solvents, and substituents influence the reaction rate and yield.

Furthermore, computational studies have been instrumental in designing self-catalyzing phthalonitrile resins. mdpi.com By incorporating functional groups that can internally catalyze the polymerization of the nitrile groups, the curing process can be accelerated. Theoretical models help in understanding how these incorporated groups lower the activation energy of the polymerization reaction. mdpi.com For example, a combined experimental and theoretical study on carborane-containing phthalonitriles revealed that the B-H bonds of the carborane cage effectively promote the curing reaction through a Markovnikov addition mechanism. mdpi.com

Energetic analysis is also applied to understand the conformational dynamics of the monomer itself. Molecules with flexible linkages, such as the ether bonds in this compound, can exist as multiple conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for interconversion between them. For instance, a study on 4-(4-tritylphenoxy)phthalonitrile calculated the rotational barriers between its different conformers, providing crucial information about the molecule's structural flexibility. nih.gov

| Process | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Conformer I ↔ Conformer II | Relative Energy (ΔE) of Conformer II | +0.5 |

| Conformer I → Conformer II | Activation Energy Barrier (Ea) | 6.3 |

| Conformer III ↔ Conformer IV | Relative Energy (ΔE) of Conformer IV | +0.4 |

| Conformer III → Conformer IV | Activation Energy Barrier (Ea) | 6.3 |

Advanced Materials Applications of 4,5 Bis Benzyloxy Phthalonitrile Derivatives

Phthalocyanine-Based Functional Materials

Phthalocyanines derived from 4,5-Bis(benzyloxy)phthalonitrile are part of a versatile platform of materials whose properties can be finely tuned. This tuning is achieved by altering the central metal atom within the phthalocyanine (B1677752) cavity and by leveraging the electronic and steric effects of the eight peripheral benzyloxy substituents. iaea.orgmdpi.com These molecules are noted for their exceptional thermal and chemical stability, making them suitable for applications in demanding environments. squarespace.com Their extended π-conjugated system is responsible for strong light absorption in the visible and near-infrared regions, a key feature for optoelectronic and photonic applications. iphy.ac.cnnih.gov

Optoelectronic Device Integration

The unique electronic and optical properties of phthalocyanines make them prime candidates for a variety of optoelectronic devices. Their ability to act as organic semiconductors is central to their function in this domain.

The creation of uniform, high-quality thin films is a critical step for the fabrication of optoelectronic devices. For phthalocyanine derivatives rendered soluble by substituents like benzyloxy groups, solution-based methods are highly effective. Spin coating is a widely used technique that involves depositing a solution of the phthalocyanine onto a rotating substrate. squarespace.comnih.gov The centrifugal force spreads the solution evenly, while rapid solvent evaporation leaves a uniform solid film. nih.gov The enhanced solubility imparted by the benzyloxy groups in phthalocyanines derived from this compound makes them ideal for this process.

Other deposition techniques include dip-coating and the Langmuir-Blodgett method, which offers precise control over film thickness and molecular orientation. rsc.orgnih.gov The choice of solvent and deposition parameters like rotation speed and temperature are critical as they directly influence the final film morphology, crystallinity, and molecular packing, which in turn affect device performance. nih.gov

Table 1: Thin Film Fabrication Parameters for Substituted Phthalocyanines

| Phthalocyanine Derivative | Deposition Method | Solvent | Substrate | Resulting Film Thickness (nm) |

|---|---|---|---|---|

| Zn(II) tetra-4-(2,4-di-tert-amylphenoxy)-phthalocyanine | Spin Coating | Not Specified | Glass | ~5-25 |

| Copper Phthalocyanine (CuPc) | Spin Coating | 1,2,4-Trichlorobenzene | SiO₂ | Not Specified |

| 3,5-bis(pentafluorobenzyloxy)benzyloxy substituted M-Pcs (M: Co, Zn, Ni) | Spin Coating | Chloroform | Quartz | Not Specified |

Phthalocyanine derivatives exhibit characteristic and intense absorption bands in the UV-Visible spectrum due to their extended 18 π-electron system. nih.govresearchgate.net The two main features are:

The Q-band: An intense absorption in the red/near-infrared region (typically 600–750 nm), which is responsible for the materials' vibrant blue-green color. This band arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The Soret (or B) band: A strong absorption in the near-UV region (around 300–400 nm).

In thin films, the shape and position of these bands are highly sensitive to molecular aggregation. iphy.ac.cn The peripheral benzyloxy groups play a significant role in mediating the intermolecular interactions, influencing whether the molecules form H-aggregates (face-to-face stacking, leading to a blue-shift of the Q-band) or J-aggregates (offset stacking, leading to a red-shift). iphy.ac.cn For monomeric, non-aggregated phthalocyanines, the Q-band appears as a single, sharp peak. iphy.ac.cn

Table 2: UV-Vis Absorption Maxima (λmax) for Substituted Phthalocyanines

| Phthalocyanine Derivative | Medium | Q-band λmax (nm) | Soret Band λmax (nm) |

|---|---|---|---|

| Tetra-tert-butyl phthalocyanine | Chloroform | 698, 665, 635, 605 | ~340 |

| Zinc tetra-tert-butyl phthalocyanine | Chloroform | 678 | ~350 |

| 3,4,5-trimethoxyphenyl substituted Zn(II)Pc | DMF | 682 | 362 |

| 4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy substituted Zn(II)Pc | THF | 681 | 359 |

Phthalocyanines are widely used as the electron-donating (p-type) material in organic photovoltaic (OPV) cells due to their high absorption coefficients in the solar spectrum, excellent stability, and tunable energy levels. scirp.orgpdx.edu In a typical bilayer or bulk heterojunction (BHJ) device, the phthalocyanine layer absorbs photons to create excitons (bound electron-hole pairs). These excitons then diffuse to an interface with an electron-accepting (n-type) material, such as a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor, where the electron and hole are separated to generate a photocurrent. pdx.edunih.gov

The first efficient organic solar cell reported in 1986 utilized copper phthalocyanine (CuPc). pdx.edu Since then, numerous derivatives have been explored to improve performance. The peripheral benzyloxy groups on phthalocyanines derived from this compound can enhance OPV performance by:

Improving solubility for solution-processed active layers. nih.gov

Influencing the film morphology and the donor-acceptor interface.

Modifying the HOMO and LUMO energy levels to optimize the open-circuit voltage (VOC) and facilitate efficient charge transfer.

Table 3: Performance of OPV Devices Featuring Phthalocyanine Derivatives

| Device Structure | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| ITO/CuTCPc/PCBM/Al | 0.54 V | 0.825 | 0.323 | 0.14% |

| ITO/CuTCPc/P3HT:PCBM/Al | 0.59 V | 3.12 | 0.338 | 0.62% |

| P3HT/(3BS)₂-SiPc (LbL) | ~0.9 V | Not Specified | Not Specified | up to 3.0% |

| PBDB-T/(3BS)₂-SiPc (LbL) | 1.06 V | Not Specified | Not Specified | up to 3.3% |

Electrocatalytic Applications

Metallophthalocyanines (MPcs) are structurally similar to porphyrins found in natural enzymes, making them excellent, robust, and low-cost electrocatalysts. rsc.org Their catalytic activity is highly dependent on the central metal ion, with cobalt, iron, and nickel being particularly active for various reactions. rsc.orgmarmara.edu.trresearchgate.net These materials have shown significant promise in energy conversion and storage applications, including:

Oxygen Evolution Reaction (OER): Essential for water splitting to produce hydrogen fuel. marmara.edu.trresearchgate.net

Oxygen Reduction Reaction (ORR): The key reaction in fuel cells.

Carbon Dioxide Reduction Reaction (CO₂RR): For converting CO₂ into valuable fuels and chemicals. rsc.org

While the central metal atom is the primary active site, the peripheral substituents, such as the benzyloxy groups, play a crucial secondary role. They can modify the electronic properties of the metal center, improve the stability of the catalyst, and influence its interaction with the electrode surface and reactants. marmara.edu.tr For instance, electropolymerized films of substituted phthalocyanines can create stable and highly active catalytic surfaces on electrodes. marmara.edu.trresearchgate.net

Table 4: Electrocatalytic Activity of a Substituted Metallophthalocyanine for OER

| Catalyst | Reaction | Medium | Performance Metric | Value |

|---|---|---|---|---|

| Polymer-coated Cobalt Phthalocyanine on Ni foam | OER | Alkaline | Overpotential @ 10 mA cm⁻² | 370 mV |

| Polymer-coated CoPc mixed with IrO₂ on Ni foam | OER | Alkaline | Overpotential @ 10 mA cm⁻² | 304 mV |

Liquid Crystalline Behavior and Mesomorphic Properties

The unique molecular shape of phthalocyanines—a rigid, disc-like aromatic core—makes them ideal building blocks for creating liquid crystals. When long, flexible alkyl or alkoxy chains are attached to the periphery of the phthalocyanine ring, the resulting molecules can exhibit mesomorphic behavior, meaning they can form ordered liquid crystalline phases upon heating. rsc.orgrsc.org

These materials typically form columnar mesophases, where the disc-shaped molecules stack on top of one another to create columns. These columns then arrange themselves into a two-dimensional lattice, such as a hexagonal or rectangular array. This self-organization is driven by a balance between the π-π stacking of the aromatic cores and the interactions of the flexible side chains. The presence of eight bulky benzyloxy groups, as would be found in derivatives of this compound, would be expected to promote such behavior by creating a sufficiently large peripheral volume of flexible chains around the rigid core. The nature of the linkage between the core and the substituent can play a critical role; flexible spacers are often more conducive to forming mesophases than rigid ones. rsc.org

Table 5: Mesomorphic Properties of a Phthalocyanine-Fullerene Dyad

| Compound | Spacer Type | Mesophase Type | Phase Transition Temperature (°C) |

|---|---|---|---|

| Phthalocyanine–C₆₀ Dyad 2 | Flexible | Columnar Rectangular (Colr) | Cr 165 (145) Colr 210 Iso |

| Phthalocyanine–C₆₀ Dyad 1 | Rigid | None (on its own) | Not applicable |

Cr = Crystalline, Colr = Columnar Rectangular, Iso = Isotropic liquid. Value in parentheses indicates a monotropic transition observed on cooling.

Supramolecular Assembly and Host-Guest Chemistry

The derivatives of this compound, particularly phthalocyanines (Pcs), are exceptional building blocks for supramolecular chemistry. Their rigid, planar structure and extensive π-electron system promote non-covalent interactions, such as π–π stacking, which drives the formation of ordered, columnar structures. rsc.org Furthermore, these macrocycles can be functionalized to act as hosts, capable of recognizing and binding specific guest molecules or ions, a key principle in host-guest chemistry. ru.nlaalto.fi For example, attaching crown ether rings to a phthalocyanine core creates a host system that can complex with alkali-metal salts, influencing the macrocycle's aggregation behavior. ru.nl The strategic design of these molecules allows for the construction of complex, functional supramolecular architectures. nih.gov

The aggregation of phthalonitrile (B49051) derivatives, especially phthalocyanines, is a well-documented phenomenon influenced by several factors including the solvent, concentration, temperature, and the nature of substituents on the phthalocyanine ring. researchgate.net In solution, phthalocyanines tend to form aggregates due to strong π-π stacking interactions between the aromatic cores. ru.nlresearchgate.net This aggregation can be observed through changes in UV-vis absorption spectra, where the sharp Q-band of the monomeric species decreases in intensity while a new, often blue-shifted or broadened band corresponding to the aggregate appears. ru.nlresearchgate.net

The nature of the solvent plays a critical role; for instance, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can often maintain the phthalocyanine in a monomeric state, whereas aggregation is more pronounced in less polar solvents or upon the addition of a non-solvent like water. rsc.orgresearchgate.net The introduction of bulky substituents on the periphery of the phthalocyanine ring can sterically hinder cofacial stacking, thereby reducing aggregation. rsc.orgscilit.com Conversely, specific functionalities can promote controlled aggregation. For instance, phthalocyanines functionalized with crown ethers show induced aggregation in the presence of specific cations that fit within the crown ether cavity, leading to the formation of sandwich-like complexes in solution. ru.nl In the solid state, this tendency to aggregate often leads to the formation of ordered columnar stacks, which are crucial for the development of functional materials like molecular wires. ru.nl

The inherent tendency of planar phthalocyanine derivatives to form ordered, cofacial aggregates through π–π stacking makes them prime candidates for the construction of molecular wires. ru.nl In these arrangements, the overlapping π-orbitals of adjacent macrocycles can create a pathway for charge transport along the stack's axis. The conductivity of these materials can be significantly enhanced by linking the macrocycles, as demonstrated in a macrocycle-linked metallophthalocyanine polymer that exhibited high conductivity. rsc.org

Furthermore, by incorporating ion-binding sites, such as crown ethers, into the phthalocyanine structure, these assemblies can be designed to transport ions as well as electrons. ru.nl The complexation of ions within the crown ether moieties can modulate the electronic properties of the phthalocyanine stack, opening possibilities for creating ion-gated electronic conductors or sensors. These systems, where ionic and electronic transport are coupled, are the basis of ionoelectronics. The ability to form stacked structures that can transport both ions and electrons makes these derivatives highly promising for applications in molecular-scale electronics and advanced sensor technology. ru.nl

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Green Chemistry Principles

The conventional synthesis of phthalonitrile (B49051) derivatives often involves high temperatures and solvents that pose environmental concerns. researchgate.net A significant future trend is the adoption of green chemistry principles to develop more sustainable synthetic routes. Research is expected to investigate the use of eco-friendly solvents, such as poly(ethylene glycol), and energy-efficient heating methods like microwave irradiation. researchgate.net These approaches have shown success in the synthesis of related thermosetting resins, promising reduced reaction times and cleaner workup procedures. researchgate.net Another avenue involves exploring high-boiling, recyclable solvents like glycerol, which has been used for the cyclotetramerization of phthalonitriles. fudutsinma.edu.ng

Table 1: Potential Green Chemistry Approaches for Phthalonitrile Synthesis

| Principle | Approach | Potential Advantage |

|---|---|---|

| Alternative Solvents | Use of poly(ethylene glycol) (PEG) or glycerol. researchgate.netfudutsinma.edu.ng | Reduced toxicity, potential for recycling, and improved reaction conditions. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Drastically reduced reaction times and increased product yields. researchgate.net |

| Atom Economy | Development of catalytic routes that minimize byproducts. | Higher efficiency and less waste generation. |

Design and Synthesis of Advanced Functionalized Derivatives

The versatility of the phthalonitrile backbone allows for the creation of a wide array of functionalized derivatives with tailored properties. Future work will focus on the strategic introduction of various functional groups to the core structure of 4,5-Bis(benzyloxy)phthalonitrile to enhance performance characteristics such as processability, solubility, and thermal stability, or to impart novel functionalities.

For instance, incorporating self-catalyzing moieties like aminophenoxy groups can facilitate the curing process of the resulting resins. elsevierpure.com The development of branched phthalonitrile resins is another promising direction, as the increased density of nitrile groups can lead to higher crosslinking efficiency. mdpi.com Furthermore, synthesizing chiral derivatives from precursors like chiral menthol (B31143) can introduce specific self-assembly behaviors, which are crucial for applications in nonlinear optics and advanced materials. rsc.orgresearchgate.net Research into derivatives containing elements like phosphorus, as seen in cyclotriphosphazene-containing phthalonitriles, could yield materials with enhanced flame retardancy and thermal stability. mdpi.com

Table 2: Examples of Functional Groups and Their Potential Effects

| Functional Group/Modification | Potential Effect on Properties | Reference Example |

|---|---|---|

| Aminophenoxy Groups | Self-catalysis, accelerated curing. elsevierpure.com | Curing of bisphenol-A-based phthalonitrile with 4-aminophenoxy phthalonitrile. elsevierpure.com |

| Branched Structures | Higher crosslinking density, improved mechanical properties. mdpi.com | Branched poly(biphenyl ether triphenyl-s-triazine) phthalonitriles. mdpi.com |

| Chiral Moieties | Induction of self-assembly and specific optical properties. rsc.orgresearchgate.net | Phthalocyanines from chiral menthol-derived phthalonitriles. rsc.orgresearchgate.net |

| Phosphazene Rings | Increased thermal stability and flame retardancy. mdpi.com | Cyclotriphosphazene-containing phthalonitrile resins. mdpi.com |

Development of In Situ Characterization Techniques for Reaction Monitoring

Understanding and controlling the polymerization of phthalonitriles is critical for producing materials with consistent properties. A key area for future research is the development of in situ characterization techniques to monitor the reaction progress in real-time. One novel approach involves using steady-state fluorescence spectroscopy. nih.gov In a study on a pyranine-substituted phthalonitrile, researchers established that changes in the fluorescence spectrum, including shifts in emission wavelength and quenching of intensity, could be directly correlated to the progress of the nucleophilic aromatic substitution reaction. nih.gov This method allows for non-invasive, real-time monitoring of the formation of the phthalonitrile derivative. nih.gov Applying similar fluorescence-based probe techniques or other spectroscopic methods like in-situ FT-IR to the synthesis and curing of this compound would provide invaluable kinetic data, enabling precise control over the polymerization process and the final material's structure.

Multi-Scale Computational Modeling for Predictive Material Design

The use of computational modeling is becoming indispensable for accelerating materials discovery and design. Multi-scale modeling techniques offer a powerful tool for predicting the properties of materials derived from this compound before their synthesis. Methods like Density Functional Theory (DFT) can be used to compute the electronic structure and optical excitation energies of the resulting phthalocyanines, providing insights into their potential applications in electronics and photonics. acs.org Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations can model the structure and properties of the crosslinked polymer network at various densities, predicting key characteristics such as the coefficient of thermal expansion and mechanical and dielectric properties. researchgate.net These predictive models can guide the design of functionalized derivatives by correlating specific structural modifications with desired performance outcomes, significantly reducing the experimental effort required.

Integration into Nanostructured Devices and Systems

Phthalocyanines, the macrocyclic compounds formed from phthalonitrile precursors, are well-suited for a variety of high-tech applications due to their unique electronic and optical properties. researchgate.net A major future trend is the integration of these materials into nanostructured devices and systems. Research is focused on using phthalocyanine (B1677752) derivatives as key components in low-dimensional metal and semiconductor devices, gas sensors, and photovoltaic cells. researchgate.net

A particularly exciting frontier is the use of phthalonitrile-derived macrocycles to create single-atom catalysts. For example, iron phthalocyanine (FePc) derivatives have been used as precursors to construct atomically dispersed iron–nitrogen–carbon (Fe-N-C) electrocatalysts that show high activity for the oxygen reduction reaction (ORR) and the CO2 reduction reaction (CO2RR). acs.org The benzyloxy groups on this compound could be leveraged to control the spacing and electronic environment of the central metal atom in the resulting phthalocyanine, potentially enhancing catalytic performance. Furthermore, the inherent tendency of some phthalocyanine derivatives to self-assemble into nanoaggregates, such as J- and H-type dimers, opens up possibilities for creating novel nanoscale optical materials. researchgate.net

Sustainable and Economical Production Methodologies

For the widespread application of materials derived from this compound, the development of sustainable and economically viable production methods is crucial. This research direction is closely linked to green chemistry principles but also encompasses process optimization and scalability. Future efforts will likely focus on scaling up energy-efficient synthetic methods, such as microwave-assisted reactions, from the laboratory to an industrial scale. researchgate.netresearchgate.net Additionally, streamlining purification processes to minimize solvent use and waste, for instance by employing techniques like size exclusion chromatography with recyclable eluents, will be important. rsc.org The goal is to establish a manufacturing process that is not only environmentally benign but also cost-effective, making high-performance phthalonitrile-based polymers more accessible for applications in aerospace, electronics, and other advanced industries. mdpi.com

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4,5-Dichlorophthalonitrile + Benzyl alcohol + K₂CO₃ in hexanol, 110°C, 8 h | ~50% | |

| 2 | Catalytic Pd/C for deprotection (if benzyl groups are introduced via hydrogenation) | 22% |

Note : Lower yields (14–26%) may occur with weaker bases; Cs₂CO₃ or phase-transfer catalysts improve efficiency .

Basic: How is the molecular structure of this compound characterized?

Answer:

X-ray crystallography is the gold standard for structural elucidation:

Q. Table 1. Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Monoclinic |

| R Factor | 0.038 |

| Mean σ(C-C) | 0.003 Å |

| Reference |

Advanced: How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Answer:

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

- Optimize Geometry : Reproduce experimental bond lengths and angles with <0.01 Å deviation .

- NLO Properties : Calculate hyperpolarizability (β) to assess second-harmonic generation potential. For similar phthalonitriles, β values range from 1.5–3.0 × 10⁻³⁰ esu .

- Electrostatic Potential (MEP) : Identify reactive sites for electrophilic/nucleophilic attack (e.g., nitrile groups) .

Q. Key Outputs :

- Dipole Moment (μ) : ~5.0 Debye.

- Polarizability (α) : ~3.5 × 10⁻²⁴ esu.

Advanced: How do spectroscopic techniques resolve contradictions in substitution patterns?

Answer:

Contradictions in regiochemistry (e.g., para vs. ortho substitution) are resolved via:

- ¹H/¹³C NMR : Aromatic protons in 4,5-substituted derivatives show distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .

- FT-IR : Nitrile stretches (C≡N) appear at 2230–2240 cm⁻¹; absence of Cl stretches (~550 cm⁻¹) confirms substitution .

- UV-Vis : λmax at 300–350 nm (π→π* transitions) shifts with substituent electronic effects .

Case Study : Conflicting reports on benzyloxy vs. methoxy substitution were resolved via HRMS (exact mass ±0.001 Da) .

Advanced: What methodologies optimize phthalocyanine synthesis from this compound?

Answer:

Cyclotetramerization to phthalocyanines requires:

- Catalysts : Urea or DBU (1,8-diazabicycloundec-7-ene) at 180–200°C in high-boiling solvents (e.g., quinoline) .

- Metal Templates : Zn²⁺ or Co²⁺ acetate ensures regioselectivity, yielding single isomers instead of mixtures .

- Purification : Column chromatography (SiO₂, CHCl₃/MeOH) isolates pure products (>95% by HPLC) .

Q. Yield Comparison :

| Metal | Yield (%) | Reference |

|---|---|---|

| Zn | 65 | |

| Co | 58 |

Advanced: How are this compound derivatives applied in biosensing?

Answer:

Functionalized derivatives enable:

- Fluorescence Quenching : Nitrile groups enhance electron-deficient character, improving sensitivity to nitroaromatics (e.g., trinitrotoluene) via Förster resonance energy transfer (FRET) .

- Gold Nanoparticle Conjugates : Thiolated derivatives form stable AuNP hybrids for surface-enhanced Raman spectroscopy (SERS) detection .

Q. Experimental Setup :

- Quenching Efficiency : Measure fluorescence intensity before/after analyte addition; limit of detection (LOD) ≈ 10⁻⁹ M .

- Conjugate Stability : TEM confirms nanoparticle size (15–20 nm) and uniform phthalonitrile coating .

Advanced: How do steric effects influence reactivity in 4,5-disubstituted phthalonitriles?

Answer:

Steric hindrance from bulky substituents (e.g., benzyloxy) impacts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |